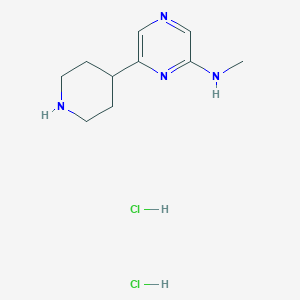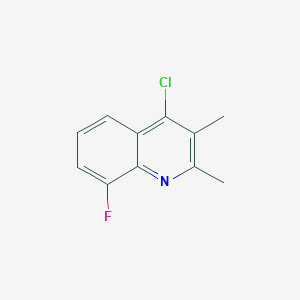
4-Chloro-8-fluoro-2,3-dimethylquinoline
Übersicht
Beschreibung
4-Chloro-8-fluoro-2,3-dimethylquinoline (CFDMQ) is an organic compound that belongs to the quinoline family of heterocyclic compounds. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. CFDMQ is a colorless solid with a molecular formula of C9H8ClFN and a molecular weight of 186.6 g/mol. It is soluble in organic solvents such as ether, ethyl acetate, and chloroform.
Wissenschaftliche Forschungsanwendungen
Heteromeric Double Helix Formation
Research on chloro- and fluoro-substituted quinoline oligoamides, including structures similar to 4-Chloro-8-fluoro-2,3-dimethylquinoline, has uncovered their ability to assemble into double helical dimers in both solution and solid states. These compounds can undergo cross-hybridization with analogues to control the handedness of the double helices through chiral residues, showcasing potential applications in molecular engineering and design (Gan et al., 2010).
Anticancer and Antimicrobial Applications
A series of 4-aminoquinoline derivatives synthesized from chloro- and fluoro-substituted quinolines has been evaluated for cytotoxic effects on human breast tumor cell lines, indicating potential as anticancer agents. These compounds have shown efficacy against cancer cells, suggesting a promising foundation for developing new therapeutic agents (Zhang et al., 2007).
Antioxidative or Prooxidative Effects
Studies on 4-hydroxyquinoline derivatives, including those with chloro- and fluoro-substitutions, have investigated their effects against free-radical-initiated peroxidation, offering insights into their antioxidative or prooxidative roles. This research suggests potential applications in developing antioxidant drugs or studying the oxidative stress mechanisms (Liu et al., 2002).
Novel Antibacterial Agents
Research on fluoroquinolones, particularly those with chloro- and fluoro-substitutions, has highlighted the synthesis of compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This indicates the potential of such compounds in addressing antibiotic resistance and developing new antibacterial therapies (Kuramoto et al., 2003).
Enhanced Antifungal Activity
A study on 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate derivatives demonstrated good activity against Pyricularia oryzae, highlighting the role of such compounds in developing new fungicides. This research suggests the potential for agricultural applications in controlling fungal diseases (Cheng et al., 2019).
Eigenschaften
IUPAC Name |
4-chloro-8-fluoro-2,3-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN/c1-6-7(2)14-11-8(10(6)12)4-3-5-9(11)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAISIDMLUYCCFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=C1Cl)C=CC=C2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-fluoro-2,3-dimethylquinoline | |
CAS RN |
1184365-73-8 | |
| Record name | 4-chloro-8-fluoro-2,3-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1427724.png)
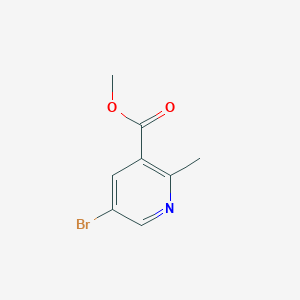

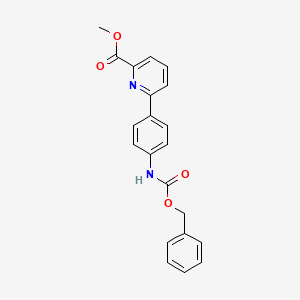

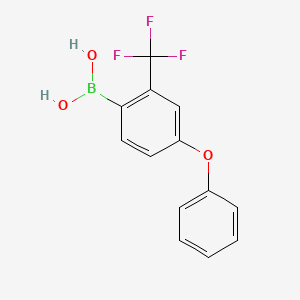
![3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid](/img/structure/B1427737.png)
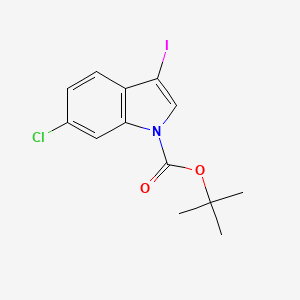
![Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1427739.png)
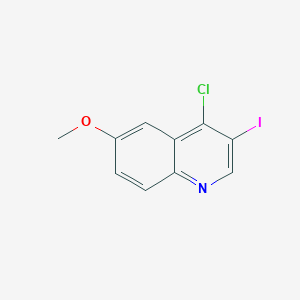
![1'-Methanesulfonyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1427744.png)
![Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1427745.png)
![6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427746.png)
